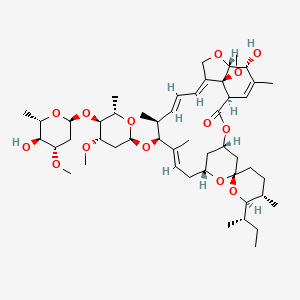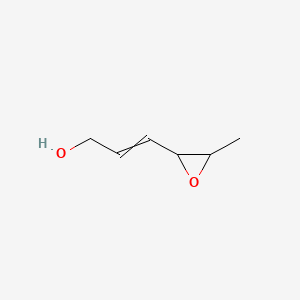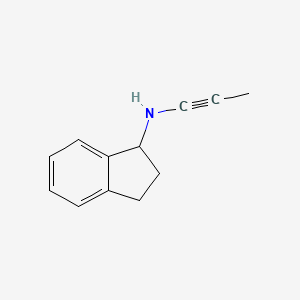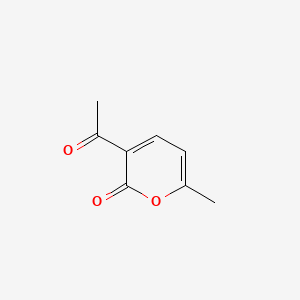
3-(4-((4-Methylpiperazin-1-yl)methyl)phenoxy)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-((4-Methylpiperazin-1-yl)methyl)phenoxy)propan-1-amine is a compound with significant potential in various scientific fields. It is known for its therapeutic potential in treating glioma, neurodegenerative diseases, and cancer . The compound is taken up by cells via endocytosis, making it a valuable candidate for drug delivery systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((4-Methylpiperazin-1-yl)methyl)phenoxy)propan-1-amine typically involves the reaction of 4-methylpiperazine with a suitable phenoxypropanamine derivative. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction. For instance, 1-(3-Aminopropyl)-4-methylpiperazine can be used as a precursor in organic synthesis .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-((4-Methylpiperazin-1-yl)methyl)phenoxy)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields.
Major Products
The major products formed from these reactions include various substituted amines, oxides, and reduced derivatives. These products have diverse applications in medicinal chemistry and drug development.
Aplicaciones Científicas De Investigación
3-(4-((4-Methylpiperazin-1-yl)methyl)phenoxy)propan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in cellular uptake and drug delivery mechanisms.
Medicine: It has therapeutic potential in treating glioma, neurodegenerative diseases, and cancer.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 3-(4-((4-Methylpiperazin-1-yl)methyl)phenoxy)propan-1-amine involves its uptake by cells via endocytosis . Once inside the cell, it interacts with specific molecular targets and pathways to exert its therapeutic effects. The exact molecular targets and pathways are still under investigation, but the compound’s ability to penetrate cells makes it a promising candidate for drug delivery systems.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Aminopropyl)-4-methylpiperazine
- 3-(4-Methylpiperazin-1-yl)propanoic acid
- 4-Methyl-1-piperazinepropanamine
Uniqueness
3-(4-((4-Methylpiperazin-1-yl)methyl)phenoxy)propan-1-amine stands out due to its unique structure, which allows for efficient cellular uptake and potential therapeutic applications. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry.
Propiedades
Fórmula molecular |
C15H25N3O |
|---|---|
Peso molecular |
263.38 g/mol |
Nombre IUPAC |
3-[4-[(4-methylpiperazin-1-yl)methyl]phenoxy]propan-1-amine |
InChI |
InChI=1S/C15H25N3O/c1-17-8-10-18(11-9-17)13-14-3-5-15(6-4-14)19-12-2-7-16/h3-6H,2,7-13,16H2,1H3 |
Clave InChI |
FSRARAJFAWQPHT-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CC2=CC=C(C=C2)OCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(1,2,3,4-Tetrahydropyrrolo[3,4-d]pyridazin-6-yl)ethanone](/img/structure/B13837748.png)





![Methyl-1H[1,2,3]triazolo[4,5-b]pyridin-6-amine](/img/structure/B13837780.png)
![(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-8-enoic acid](/img/structure/B13837793.png)
![2-[1,2,2-Tris(1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole](/img/structure/B13837804.png)



![Rhodium,bis(acetonitrile)tetrakis[m-[methyl 2-(oxo-ko)-4-oxazolidinecarboxylato-kn3]]di-,(rh-rh),stereoisomer(9ci)](/img/structure/B13837829.png)
